Hepatocarcinogenicity in Rats: A Quantitative Comparison of Methapyrilene vs. Pyrilamine
Methapyrilene is a potent rat-specific hepatocarcinogen, a property not shared by its close structural analog, pyrilamine. In a 2-year feed study in F344 rats, dietary administration of Methapyrilene hydrochloride at a concentration of 0.1% (1,000 ppm) induced liver neoplasms in almost all treated animals [1]. In contrast, pyrilamine maleate, at a higher dose of 2,000 ppm, produced only an equivocal increase in liver neoplasms, indicating its carcinogenic potency, if any, is 'much less than that of methapyrilene hydrochloride' [2]. This stark, quantifiable difference establishes Methapyrilene as a definitive positive control and pyrilamine as a negative control in rodent hepatocarcinogenicity studies.
| Evidence Dimension | Hepatocarcinogenic potency in F344 rats |
|---|---|
| Target Compound Data | Near 100% tumor incidence at 0.1% (1,000 ppm) in diet [1] |
| Comparator Or Baseline | Pyrilamine maleate: Equivocal increase in tumors at 2,000 ppm in diet [2] |
| Quantified Difference | Methapyrilene is a definitive carcinogen at 1,000 ppm; pyrilamine is marginally or non-carcinogenic at a 2x higher dose. |
| Conditions | F344 rats, dietary administration, 2-year chronic toxicity studies |
Why This Matters
This provides a clear experimental rationale for using Methapyrilene as a positive control and pyrilamine as a negative control in rodent hepatocarcinogenicity assays.
- [1] Lijinsky W, Reuber MD, Blackwell BN. Chronic toxicity tests of pyrilamine maleate and methapyrilene hydrochloride in F344 rats. J Natl Cancer Inst. 1980;65(2):483-9. View Source
- [2] NTP (National Toxicology Program). Hepatotoxicity Studies of the Liver Carcinogen Methapyrilene Hydrochloride (CAS No. 135-23-9) Administered in Feed to Male F344/N Rats. Toxic Rep Ser. 2000;(46):1-288. View Source
